Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate
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Overview
Description
Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate is an organic phosphate ester compound with the chemical formula C5H14NO6P. It is known for its solubility in water and organic solvents, making it a versatile compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate typically involves the following steps :
Reaction of 2-aminoethanol with diethyl phosphite: This reaction occurs under basic conditions to form 2-hydroxyethyl diethyl phosphate.
Hydrolysis: The intermediate product is then hydrolyzed to yield 2-hydroxyethyl phosphate.
Reaction with glycerol: The final step involves reacting 2-hydroxyethyl phosphate with glycerol under controlled conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reactant concentrations to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates and amides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphate esters, amides, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a buffer in biochemical experiments to maintain pH stability.
Biology: Plays a role in cell culture media as a nutrient supplement.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and solubility.
Industry: Utilized in the formulation of detergents and cleaning agents for its surfactant properties.
Mechanism of Action
The mechanism by which Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate exerts its effects involves its interaction with lipid bilayers and proteins. It can insert into lipid membranes, forming pores and destabilizing the membrane through hydrophobic and phosphoethanolamine-specific interactions . This property is particularly useful in drug delivery systems where targeted release is required.
Comparison with Similar Compounds
Similar Compounds
- 2-aminoethyl dihydrogen phosphate
- Glycerophosphorylethanolamine
- Ethanolamine phosphate
Uniqueness
Sodium 2-aminoethyl (2,3-dihydroxypropyl) phosphate is unique due to its dual functional groups (amino and hydroxyl), which provide it with versatile reactivity and solubility properties. This makes it more effective in applications requiring both hydrophilic and hydrophobic interactions compared to its similar counterparts .
Properties
IUPAC Name |
sodium;2-aminoethyl 2,3-dihydroxypropyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO6P.Na/c6-1-2-11-13(9,10)12-4-5(8)3-7;/h5,7-8H,1-4,6H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVDUYIAODUIQA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)([O-])OCC(CO)O)N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NNaO6P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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